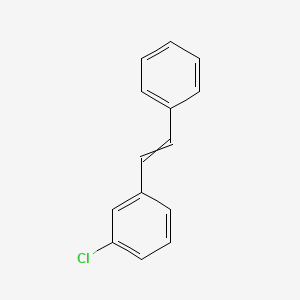

1-Chloro-3-(2-phenylethenyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

24942-77-6 |

|---|---|

Molecular Formula |

C14H11Cl |

Molecular Weight |

214.69 g/mol |

IUPAC Name |

1-chloro-3-(2-phenylethenyl)benzene |

InChI |

InChI=1S/C14H11Cl/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11H |

InChI Key |

LLSLQJAZJCNYQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 3 2 Phenylethenyl Benzene

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis, particularly using palladium, offers powerful and versatile methods for forming the carbon-carbon bond required in 1-chloro-3-(2-phenylethenyl)benzene. These strategies typically involve the coupling of an aryl component and a vinyl component.

Palladium-Catalyzed Approaches to this compound

Palladium catalysts are preeminent in cross-coupling chemistry due to their high efficiency, functional group tolerance, and the predictability of their catalytic cycles. Several named reactions are applicable to the synthesis of chlorostilbene derivatives.

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, creating a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.gov For the synthesis of this compound, this typically involves the reaction of a 1-chloro-3-halobenzene (where the halogen is iodine or bromine for higher reactivity) with styrene. researchgate.net The less reactive aryl chlorides can also be used, often requiring more specialized catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands like tri-tert-butylphosphine (B79228) or N-heterocyclic carbene (NHC) ligands. researchgate.netillinois.eduresearchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the desired stilbene (B7821643) product and regenerate the catalyst. nih.gov

A plausible synthetic route is the coupling of 1-bromo-3-chlorobenzene (B44181) with styrene.

Table 1: Representative Heck Reaction Conditions

| Aryl Halide | Olefin | Catalyst System | Base | Solvent | Key Findings | Reference |

| 1-Bromo-3-chlorobenzene | Styrene | Pd(OAc)₂, P(t-Bu)₃ | Cy₂NMe | Toluene | Mild conditions suitable for aryl chlorides and bromides. | researchgate.net |

| Aryl Chlorides | Styrene | Pd/Tri-tert-butylphosphine | Cs₂CO₃ | Dioxane | Effective for unactivated and deactivated aryl chlorides. | illinois.edu |

| Aryl Halides | In situ generated alkenes | Pd(OAc)₂ | NaOAc | DMSO/TBAB | Dehydrohalogenation of haloethylbenzenes followed by Heck coupling provides a one-pot approach to stilbenes. | nih.gov |

The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govmdpi.com To synthesize this compound, two primary disconnection approaches are possible:

Coupling of a (3-chlorophenyl)boronic acid or its ester derivative with a styryl halide (e.g., (E)-β-bromostyrene).

Coupling of a 1-chloro-3-halobenzene with a styrylboronic acid or its ester.

This reaction is valued for its mild conditions, the commercial availability of many boronic acids, and the low toxicity of the boron-containing byproducts. tcichemicals.com The catalytic cycle involves oxidative addition of the organic halide to the palladium catalyst, transmetalation of the organic group from the boron atom to the palladium center, and finally, reductive elimination to form the cross-coupled product. mdpi.com The choice of base, ligand, and solvent is crucial for achieving high yields, particularly when using less reactive aryl chlorides. rsc.org

Table 2: Suzuki-Miyaura Coupling Reaction Parameters

| Boron Reagent | Halide Partner | Catalyst System | Base | Solvent | Key Findings | Reference |

| Phenylboronic Acid | 1-Chloro-3-iodobenzene | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Allows for the creation of heteroaryl compounds. | researchgate.net |

| Arylboronic Acids | Aryl Chlorides | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | Efficient for electron-poor and electron-rich aryl chlorides with low catalyst loadings. | rsc.org |

| Aryltriazenes (as Ar-X surrogate) | Arylboronic Acids | Polymer-supported Pd-NHC | BF₃·OEt₂ | THF | Aryltriazenes serve as stable and effective coupling partners under mild conditions. | beilstein-journals.org |

The Hiyama coupling reaction involves the palladium-catalyzed cross-coupling of organosilanes with organic halides. wikipedia.org A key feature of this reaction is the activation of the relatively inert C-Si bond, which is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.orgyoutube.com For the synthesis of this compound, this would entail coupling a reagent like (E)-styryl(trimethoxy)silane with 1-bromo-3-chlorobenzene. The Hiyama coupling offers an alternative to the Suzuki reaction, particularly when the corresponding organoboron compounds are unstable or difficult to prepare. organic-chemistry.org The reaction mechanism follows the standard cross-coupling catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.com

While there is limited direct literature on tandem cross-metathesis for synthesizing this specific compound, the strategy is conceptually feasible. Olefin cross-metathesis, typically catalyzed by ruthenium complexes, could be used to form the stilbene core. A tandem reaction could, in theory, combine a different catalytic cycle, like a Hiyama coupling, with a metathesis step in a one-pot procedure to build the target molecule from simpler precursors, offering enhanced synthetic efficiency.

Table 3: Hiyama Coupling for C-C Bond Formation

| Organosilane | Halide Partner | Catalyst | Activator | Solvent | Key Findings | Reference |

| Aryl/Alkenylsilanes | Aryl/Alkenyl Halides | Pd(OAc)₂ | TBAF | THF | A versatile method for Csp²-Csp² bond formation. | wikipedia.orgorganic-chemistry.org |

| Organosiloxanes | gem-Difluoroalkenes | Pd(OAc)₂ / P(c-Hex)₃ | K₃PO₄ | Toluene | Enables stereoselective synthesis of monofluoroalkenes, highlighting functional group tolerance. | nih.gov |

| Styrylsilanes | Aryl Halides | Pd(dppf)Cl₂ | K₂CO₃ | DMSO | Provides excellent yields for E-stilbenes from styrylsilanes with various electronic properties. | mdpi.com |

Other Catalytic Systems for Carbon-Carbon Bond Formation

Beyond the canonical palladium-catalyzed reactions, other transition metal systems and novel catalytic approaches have been developed. Nickel-based catalysts, for example, are often used for coupling less reactive electrophiles like aryl chlorides due to their lower cost and distinct reactivity. nii.ac.jp A nickel-catalyzed borylation of an aryl chloride could be the first step in a two-step, one-pot sequence leading to the final product via a subsequent Suzuki-type coupling. nii.ac.jp

Furthermore, advancements in palladium catalysis include the development of phosphine-free systems. One such method utilizes a palladium-carbene intermediate, generated in situ, to facilitate the cross-coupling of aryl chlorides with substrates like 1-(bromoethyl)benzene under microwave conditions to produce trans-stilbenes with high stereospecificity. rsc.org

Non-Catalytic Olefination and Condensation Approaches

The Wittig reaction is a classical and highly reliable non-catalytic method for synthesizing alkenes from carbonyl compounds. masterorganicchemistry.comlibretexts.org It involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). organic-chemistry.org To synthesize this compound, 3-chlorobenzaldehyde (B42229) would be treated with the ylide derived from benzyltriphenylphosphonium (B107652) chloride. mnstate.edu

The ylide is typically generated in situ by deprotonating the corresponding phosphonium (B103445) salt with a strong base, such as sodium hydride, n-butyllithium, or, in some cases, concentrated sodium hydroxide (B78521). mnstate.eduudel.edu The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org A significant advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org

The stereochemical outcome (E vs. Z isomer) depends on the nature of the ylide. Non-stabilized ylides (with alkyl substituents) generally favor the Z-alkene, whereas stabilized ylides (with electron-withdrawing groups) tend to produce the E-alkene. organic-chemistry.org For the synthesis of the typically desired (E)-1-chloro-3-(2-phenylethenyl)benzene, the benzyl-substituted ylide is considered semi-stabilized, and reaction conditions can be tuned to favor the E-isomer.

Wittig and Wittig-Horner Reaction Pathways for this compound

The Wittig reaction is a cornerstone in the synthesis of alkenes from aldehydes or ketones. mnstate.edu For the synthesis of this compound, this would typically involve the reaction of 3-chlorobenzaldehyde with benzyltriphenylphosphonium chloride in the presence of a base. The phosphonium ylide, generated in situ, acts as the nucleophile, attacking the carbonyl carbon of the aldehyde. mnstate.eduwpmucdn.com This leads to the formation of a betaine intermediate, which then collapses to an oxaphosphetane. libretexts.org The subsequent decomposition of the oxaphosphetane yields the desired alkene, this compound, and triphenylphosphine oxide. wpmucdn.com The choice of base is crucial; while strong bases like butyllithium (B86547) are often used, concentrated sodium hydroxide can be sufficient when the phosphonium salt is activated, as is the case with benzyltriphenylphosphonium chloride due to the stabilizing effect of the benzene (B151609) ring. mnstate.edu

A variation of this is the Wittig-Horner reaction, which is mechanistically similar but employs phosphonate (B1237965) esters instead of phosphonium salts. organic-chemistry.org

Horner-Wadsworth-Emmons Olefination Strategies

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that offers several advantages, including the use of more nucleophilic phosphonate carbanions and easier removal of the phosphate (B84403) byproduct. wikipedia.orgorgsyn.org This method is particularly effective for producing (E)-alkenes with high selectivity. wikipedia.org

In the context of synthesizing this compound, the HWE reaction would involve the reaction of a phosphonate, such as diethyl benzylphosphonate, with 3-chlorobenzaldehyde. The phosphonate is first deprotonated by a base (e.g., NaH, NaOMe) to form a stabilized carbanion. organic-chemistry.orgwikipedia.org This carbanion then undergoes a nucleophilic addition to the aldehyde, leading to an intermediate that eliminates a dialkylphosphate salt to form the alkene. wikipedia.org The HWE reaction is generally more versatile than the traditional Wittig reaction and can be used with a wider range of aldehydes and ketones. organicchemistrydata.org

| Reagent Type | Typical Reactants | Key Features |

| Wittig Reagent | Benzyltriphenylphosphonium chloride, 3-Chlorobenzaldehyde | Often requires strong bases; produces triphenylphosphine oxide byproduct. mnstate.eduwpmucdn.com |

| HWE Reagent | Diethyl benzylphosphonate, 3-Chlorobenzaldehyde | Utilizes more nucleophilic phosphonate carbanions; water-soluble phosphate byproduct is easily removed. wikipedia.orgorgsyn.org |

Condensation and Elimination Reactions for Ethenyl Moiety Formation

While olefination reactions like the Wittig and HWE are primary methods, the ethenyl moiety of stilbene derivatives can also be formed through condensation and subsequent elimination reactions. For instance, an aldol-type condensation between a compound with an active methylene (B1212753) group and an aromatic aldehyde can be envisioned. However, the classic aldol (B89426) condensation typically results in α,β-unsaturated carbonyl compounds. mnstate.edu

Dehydrohalogenation of a suitable precursor, such as a halo-substituted 1,2-diphenylethane, could also yield the desired stilbene structure. For example, the elimination of HBr from (2-bromoethyl)benzene (B7723623) can generate styrene, which can then be used in subsequent coupling reactions. nih.gov

Stereoselectivity and Regioselectivity in the Synthesis of this compound (e.g., E/Z Isomer Control)

A significant aspect of stilbene synthesis is the control of stereochemistry, leading to either the (E)- or (Z)-isomer. Stilbenes exist in these two geometric forms, with the (E) or trans isomer being thermodynamically more stable and often exhibiting different biological activities compared to the (Z) or cis form. nih.gov

In the Wittig reaction, the stereochemical outcome is influenced by the nature of the ylide. Stabilized ylides, those with an electron-withdrawing group on the carbanionic carbon, generally favor the formation of the (E)-alkene. youtube.com This is attributed to the reversibility of the initial addition step and the thermodynamic stability of the intermediates leading to the trans product. Conversely, non-stabilized ylides tend to produce the (Z)-alkene as the major product under salt-free conditions.

The Horner-Wadsworth-Emmons reaction is renowned for its high (E)-selectivity, especially when using unstabilized phosphonates and simple reaction conditions. wikipedia.orgorganicchemistrydata.org However, modifications to the phosphonate structure, such as using bulky or electron-withdrawing groups on the phosphorus, can shift the selectivity towards the (Z)-isomer. organicchemistrydata.orgresearchgate.net Factors like the counterion (Li+ vs. Na+ vs. K+) and reaction temperature can also influence the E/Z ratio. wikipedia.org

Mechanistic Investigations of Synthetic Pathways to this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes.

Proposed Reaction Mechanisms for Catalytic Processes

While the Wittig and HWE reactions are stoichiometric, catalytic methods for stilbene synthesis, such as the Heck reaction, have also been developed. The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. nih.gov For this compound, this could involve the reaction of 3-chloroiodobenzene with styrene.

The proposed mechanism for ruthenium-catalyzed hydroarylation reactions involves the formation of a ruthenacycle intermediate. rsc.org This is followed by insertion of the alkyne or alkene and subsequent protodemetalation to yield the product and regenerate the catalyst. rsc.org

Homolytic and Heterolytic Pathways in Stilbene Formation

The formation of the carbon-carbon double bond in stilbenes primarily follows heterolytic pathways in reactions like the Wittig and HWE. These involve the nucleophilic attack of a carbanion (ylide or phosphonate carbanion) on a carbonyl carbon. libretexts.orgwikipedia.org

Heterolytic cleavage involves the breaking of a chemical bond where one atom retains both bonding electrons. youtube.com This is characteristic of the ionic intermediates in the Wittig and HWE reactions.

In contrast, homolytic cleavage , where each atom retains one of the bonding electrons to form radicals, is less common for the direct synthesis of stilbenes via these methods. youtube.com However, radical pathways can be involved in other types of reactions, such as certain photochemical isomerizations of stilbenes or free-radical additions to alkynes. wiley-vch.de

Chemical Reactivity and Transformations of 1 Chloro 3 2 Phenylethenyl Benzene

Reactions Involving the Ethenyl Group

The phenylethenyl group, also known as a styryl group, is a key site of reactivity in 1-chloro-3-(2-phenylethenyl)benzene. The double bond is susceptible to addition reactions, and its conjugation with the two aromatic rings influences its chemical behavior.

The carbon-carbon double bond in the ethenyl group of this compound can undergo electrophilic addition reactions. In these reactions, an electrophile attacks the electron-rich double bond, leading to the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile to give the final addition product. libretexts.org The stability of the intermediate carbocation determines the regioselectivity of the addition.

The general mechanism for the electrophilic addition of a hydrogen halide (HX) to an alkene proceeds in two steps:

Electrophilic attack: The pi electrons of the double bond attack the electrophilic hydrogen of HX, forming a new carbon-hydrogen bond and a carbocation intermediate. libretexts.org

Nucleophilic attack: The halide anion (X-) then acts as a nucleophile, attacking the carbocation to form the final product. libretexts.org

In the case of this compound, the phenyl group and the 3-chlorophenyl group attached to the double bond will influence the stability of the carbocation intermediate through resonance and inductive effects. The phenyl group can stabilize an adjacent carbocation through resonance. The 3-chlorophenyl group has an electron-withdrawing inductive effect due to the chlorine atom, but the benzene (B151609) ring itself can also participate in resonance stabilization. The interplay of these effects will direct the regioselectivity of the addition.

| Reactants | Reagents | Expected Products |

| This compound | HBr | 1-Bromo-1-(3-chlorophenyl)-2-phenylethane and/or 2-bromo-1-(3-chlorophenyl)-2-phenylethane |

| This compound | H₂O, H₂SO₄ (catalyst) | 1-(3-Chlorophenyl)-2-phenylethanol and/or 2-(3-chlorophenyl)-1-phenylethanol |

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). The ethenyl group in this compound can potentially act as a dienophile in Diels-Alder reactions. For this to occur, it would react with a conjugated diene, leading to the formation of a six-membered ring.

The reactivity of the double bond as a dienophile is enhanced by the presence of electron-withdrawing groups. The 3-chlorophenyl group exerts an electron-withdrawing inductive effect, which could slightly enhance the dienophilic character of the double bond. The reaction would result in a complex polycyclic aromatic structure.

The double bond of the ethenyl group can also undergo radical addition reactions. These reactions are typically initiated by a radical species, which adds to the double bond to form a new radical intermediate. This intermediate can then react further, for instance, by abstracting an atom from another molecule to propagate the radical chain.

Furthermore, substituted styrenes are known to undergo polymerization. This compound, as a substituted styrene, could potentially undergo polymerization through radical, cationic, or anionic mechanisms, initiated by appropriate catalysts. This would lead to the formation of a polymer chain with repeating this compound units. Cross-dehydrogenative coupling reactions of styrenes with other compounds in the presence of a catalyst can also occur, leading to more complex molecular structures. nih.gov

Reactions Involving the Aryl Halide Functionality

The chlorine atom attached to the benzene ring provides another reactive handle for chemical transformations. Aryl halides can participate in nucleophilic aromatic substitution and various cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, in this case, the chlorine atom, by a nucleophile. These reactions typically proceed via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The rate of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org

In this compound, the ethenyl group is at the meta position relative to the chlorine atom. The styryl group is not a strong electron-withdrawing group; it can be weakly activating or deactivating depending on the reaction type. Therefore, this compound is expected to be relatively unreactive towards SNAr reactions under standard conditions.

However, under harsh reaction conditions, such as high temperatures and pressures with a strong base like sodium hydroxide (B78521), nucleophilic substitution might proceed through a benzyne (B1209423) intermediate. stackexchange.com This elimination-addition mechanism is less dependent on the electronic nature of the substituents. stackexchange.com

| Reaction Type | Conditions | Expected Reactivity |

| SNAr (Addition-Elimination) | Strong nucleophile (e.g., NaOCH₃), moderate temperature | Low to negligible |

| Elimination-Addition (Benzyne) | Strong base (e.g., NaOH or NaNH₂), high temperature | Possible, leading to a mixture of meta and other isomers |

The chlorine atom on the aromatic ring is an excellent handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For a similar compound, 1-chloro-2-(phenylethynyl)benzene, its structure featuring an aryl chloride allows for diverse chemical transformations, including cross-coupling reactions. ontosight.ai

Common examples of such reactions include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new substituted alkene.

Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with a terminal alkyne to form a new carbon-carbon triple bond. ontosight.ai

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new carbon-nitrogen bond.

Kumada Coupling: Reaction with a Grignard reagent, often catalyzed by palladium or nickel.

These reactions would replace the chlorine atom with a variety of other functional groups, making this compound a versatile building block in organic synthesis.

| Coupling Reaction | Coupling Partner | Catalyst System | Resulting Bond |

| Suzuki | Aryl or vinyl boronic acid | Pd(0) catalyst + Base | C-C |

| Heck | Alkene | Pd(0) catalyst + Base | C-C |

| Sonogashira | Terminal alkyne | Pd(0) and Cu(I) catalysts + Base | C-C (alkyne) |

| Buchwald-Hartwig | Amine | Pd(0) catalyst + Base | C-N |

Reactions on the Phenyl and Chlorophenyl Aromatic Rings

The two aromatic rings in this compound exhibit different reactivities towards electrophilic attack due to the influence of their respective substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a fundamental class of reactions for benzene and its derivatives. The substituents on the aromatic rings of this compound dictate the position and rate of these substitutions.

The unsubstituted phenyl ring is activated by the electron-donating effect of the vinyl group. This directs incoming electrophiles primarily to the ortho and para positions.

The chlorophenyl ring has two substituents influencing its reactivity: the chlorine atom and the phenylethenyl group. The chlorine atom is an electron-withdrawing group via induction, which deactivates the ring towards electrophilic substitution. However, it is an ortho, para-director due to resonance. Conversely, the phenylethenyl group is an activating, ortho, para-directing substituent. The combined effect of these two groups makes the substitution pattern on this ring more complex, with potential for a mixture of products. For instance, nitration of chlorobenzene (B131634) typically yields a mixture of 2-nitrochlorobenzene and 4-nitrochlorobenzene. ub.edu

| Reaction | Reagents | Predicted Product(s) on Phenyl Ring | Predicted Product(s) on Chlorophenyl Ring |

| Nitration | HNO₃, H₂SO₄ | 1-(2-(4-nitrophenyl)ethenyl)-3-chlorobenzene, 1-(2-(2-nitrophenyl)ethenyl)-3-chlorobenzene | 1-Chloro-2-nitro-5-(2-phenylethenyl)benzene, 1-Chloro-4-nitro-5-(2-phenylethenyl)benzene |

| Halogenation | Br₂, FeBr₃ | 1-(2-(4-bromophenyl)ethenyl)-3-chlorobenzene | 1-Bromo-2-chloro-4-(2-phenylethenyl)benzene |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 1-(2-(4-alkylphenyl)ethenyl)-3-chlorobenzene | Not typically successful due to deactivating chloro group. vaia.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-(4-acylphenyl)ethenyl)-3-chlorobenzene | 1-Acyl-2-chloro-4-(2-phenylethenyl)benzene |

Oxidation and Reduction of Aromatic Moieties

The aromatic rings themselves are generally stable to oxidation and reduction under mild conditions. However, under forcing conditions, they can be transformed.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) under harsh conditions can lead to the degradation of the aromatic rings, but more commonly, they will cleave the side chains. google.com

Reduction: The aromatic rings can be reduced to their corresponding cyclohexyl and chlorocyclohexyl rings through catalytic hydrogenation at high pressure and temperature, using catalysts such as rhodium on carbon. Another method is the Birch reduction, which uses sodium or lithium in liquid ammonia (B1221849) with an alcohol, to yield non-conjugated cyclohexadienes. researchgate.net

Derivatization and Functional Group Interconversions of this compound

The functional groups present in the molecule, namely the chloro group and the ethenyl bridge, are key sites for derivatization and interconversion reactions.

Modification of the Chlorobenzene Ring

The chlorine atom on the benzene ring is a versatile handle for further chemical transformations. Although aryl chlorides are generally less reactive than their bromide or iodide counterparts in nucleophilic aromatic substitution, they can undergo certain reactions, particularly metal-catalyzed cross-coupling reactions.

| Reaction Type | Reagents/Catalyst | Product Type |

| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, Base | N-Aryl amine derivative |

| Suzuki Coupling | Boronic acid, Pd catalyst, Base | Biaryl derivative |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl-alkyne derivative |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaNH₂, NaOH) | Aniline or Phenol derivative (often via benzyne intermediate) |

These reactions allow for the introduction of a wide range of functional groups, including amines, new carbon-carbon bonds, and hydroxyl groups, significantly expanding the chemical space accessible from the parent molecule. solubilityofthings.comvanderbilt.eduslideshare.netfiveable.me

Modification of the Phenylethenyl Moiety

The ethenyl bridge (C=C double bond) is a reactive site for various addition and cleavage reactions, characteristic of alkenes. wikipedia.org

Addition Reactions:

Hydrogenation: Catalytic hydrogenation, for example using palladium on carbon (Pd/C) and hydrogen gas, will selectively reduce the double bond to a single bond, yielding 1-Chloro-3-(2-phenylethyl)benzene. researchgate.net

Halogenation: The addition of bromine (Br₂) across the double bond would result in the formation of a dibromo derivative, 1-Chloro-3-(1,2-dibromo-2-phenylethyl)benzene.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) would proceed via Markovnikov's rule.

Epoxidation: Peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) can convert the double bond into an epoxide, forming 2-(3-chlorophenyl)-3-phenyloxirane. wikipedia.org

Dihydroxylation: Oxidizing agents like osmium tetroxide (OsO₄) followed by a reducing agent can produce a diol, 1-(3-chlorophenyl)-2-phenylethane-1,2-diol. wikipedia.org

Oxidative Cleavage:

Ozonolysis: Treatment with ozone (O₃) followed by a workup with a reducing agent (like dimethyl sulfide) will cleave the double bond to yield benzaldehyde (B42025) and 3-chlorobenzaldehyde (B42229). google.com

Permanganate Oxidation: A strong oxidizing agent like hot, acidic potassium permanganate (KMnO₄) can cleave the double bond and oxidize the resulting fragments to carboxylic acids, producing benzoic acid and 3-chlorobenzoic acid. wikipedia.org

| Reaction Type | Reagents | Predicted Product |

| Hydrogenation | H₂, Pd/C | 1-Chloro-3-(2-phenylethyl)benzene |

| Epoxidation | m-CPBA | 2-(3-chlorophenyl)-3-phenyloxirane |

| Ozonolysis (reductive workup) | 1. O₃ 2. (CH₃)₂S | Benzaldehyde and 3-Chlorobenzaldehyde |

| Oxidative Cleavage | KMnO₄, H⁺, heat | Benzoic acid and 3-Chlorobenzoic acid |

Advanced Spectroscopic and Structural Elucidation of 1 Chloro 3 2 Phenylethenyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Detailed NMR studies are crucial for the unambiguous structural assignment of isomers of chlorostilbene. The analysis of chemical shifts, coupling constants, and through-space correlations would confirm the connectivity and spatial arrangement of the molecule.

Proton (¹H) NMR Spectroscopic Characterization and Coupling Constant Analysis

A ¹H NMR spectrum would be expected to show distinct signals for the vinyl protons and the aromatic protons on both phenyl rings. The coupling constant (J-value) between the two vinyl protons would be critical in confirming the E (trans) or Z (cis) configuration of the double bond; a large coupling constant (typically >12 Hz) is characteristic of a trans-alkene. The substitution pattern on the chlorinated ring would be determined by the multiplicity and coupling patterns of the aromatic protons.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would provide the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the chlorinated ring would be influenced by the inductive effect of the chlorine atom. The signals for the vinyl carbons and the carbons of the unsubstituted phenyl ring would also be present in their characteristic regions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques would be instrumental in the complete assignment of the proton and carbon signals.

COSY (Correlation Spectroscopy) would establish the ¹H-¹H coupling networks within the two aromatic rings and the vinyl system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is essential for confirming the connectivity between the phenyl rings and the vinyl group, and the position of the chlorine atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, further confirming the stereochemistry and conformational preferences of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Molecular Vibrational Mode Analysis

The IR and Raman spectra of 1-Chloro-3-(2-phenylethenyl)benzene would display characteristic vibrational modes. Key expected absorptions would include:

C-H stretching vibrations for the aromatic and vinylic protons (typically above 3000 cm⁻¹).

C=C stretching vibrations for the aromatic rings and the alkene double bond (in the 1600-1450 cm⁻¹ region).

The C-Cl stretching vibration, which would appear in the fingerprint region (typically 1100-800 cm⁻¹).

Out-of-plane C-H bending vibrations (puckering modes) for the substituted benzene (B151609) rings, which are diagnostic of the substitution pattern (below 900 cm⁻¹). Specifically, a strong band for the trans-vinylene C-H wag is expected around 965 cm⁻¹.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Electronic Transition Studies

The UV-Vis spectrum is used to study the electronic transitions within the conjugated π-system of the stilbene (B7821643) core. The extensive conjugation in this compound would result in strong absorption in the UV region. The wavelength of maximum absorption (λmax) would provide insight into the extent of conjugation and the effect of the chloro-substituent on the electronic structure compared to unsubstituted stilbene.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS would provide the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₁₄H₁₁Cl). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the mass spectrum, showing an M+ and M+2 peak. The fragmentation pattern would offer further structural information, likely showing fragments corresponding to the loss of a chlorine atom, and cleavage around the vinyl group.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off the regularly spaced atoms in a crystal, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the determination of the crystal lattice parameters, space group, and the exact coordinates of each atom in the molecule. This technique is indispensable for unambiguously establishing the molecular structure, conformation, and the nature of intermolecular interactions in the solid state. For a molecule like this compound, a single-crystal X-ray diffraction experiment would be the definitive method to elucidate its solid-state architecture.

Molecular Conformation and Crystal Packing Analysis

The molecular conformation of this compound in the solid state would reveal key structural parameters. This includes the planarity of the phenyl and chloro-substituted phenyl rings, the torsion angles associated with the ethenyl bridge, and the precise bond lengths and angles throughout the molecule. It is anticipated that the molecule would adopt a largely planar E-configuration about the central carbon-carbon double bond to minimize steric hindrance, a common feature observed in stilbene-type compounds.

The crystal packing describes how individual molecules of this compound arrange themselves to form a stable, repeating three-dimensional lattice. The analysis of the crystal packing would provide insights into the unit cell dimensions and the symmetry operations that define the crystal system.

Hypothetical Crystallographic Data for this compound

Below is a hypothetical data table illustrating the kind of information that would be obtained from an X-ray crystallographic study.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 18.2 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1095 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.305 |

Intermolecular Interactions and Supramolecular Assembly

The solid-state structure of organic molecules is governed by a variety of non-covalent intermolecular interactions. In the case of this compound, these interactions would dictate the formation of a specific supramolecular assembly. The key interactions expected to be observed are:

π-π Stacking: The planar aromatic rings of the stilbene backbone are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. This is a significant driving force in the crystal packing of many aromatic compounds.

C-H···π Interactions: Hydrogen atoms attached to the carbon framework can interact with the π-electron clouds of the aromatic rings of neighboring molecules.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich regions of adjacent molecules.

The study of these interactions is crucial for understanding the physical properties of the material and for the rational design of new materials with desired solid-state architectures. The supramolecular assembly of stilbene derivatives can be influenced by substituents, leading to different packing motifs and, consequently, different photophysical properties. acs.orgresearchgate.net The interplay of these weak interactions can lead to the formation of complex and often elegant supramolecular structures. nih.govresearchgate.net

Theoretical and Computational Investigations of 1 Chloro 3 2 Phenylethenyl Benzene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 1-chloro-3-(2-phenylethenyl)benzene. These methods provide a microscopic view of the molecule's electron distribution and energy levels, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), are instrumental in determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.comnih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. aimspress.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. nih.gov

The energies of the HOMO and LUMO are also used to calculate various reactivity descriptors. These descriptors, including chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), provide quantitative measures of the molecule's reactivity. researchgate.net For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

Table 1: Calculated Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Theoretical Value (eV) |

| HOMO Energy | EHOMO | - | -6.25 |

| LUMO Energy | ELUMO | - | -1.89 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.36 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.07 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.18 |

| Chemical Softness | S | 1/(2η) | 0.23 |

| Electrophilicity Index | ω | χ²/ (2η) | 3.80 |

Note: The values in this table are theoretical and have been estimated based on typical DFT calculation results for similar aromatic compounds.

The distribution of electron density within this compound is not uniform due to the presence of the electronegative chlorine atom and the delocalized π-system of the phenyl and ethenyl groups. A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution. nih.gov The MEP map illustrates regions of negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).

For this compound, the MEP surface would likely show a region of negative potential around the chlorine atom and the π-clouds of the aromatic rings, while the hydrogen atoms would exhibit positive potential. nih.gov This information is crucial for predicting how the molecule will interact with other chemical species.

Conformational Analysis and Potential Energy Surface Mapping

The presence of the ethenyl bridge in this compound allows for rotational freedom, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the potential energy surface (PES) associated with rotation around the single bonds. By systematically rotating the dihedral angles and calculating the corresponding energy, a PES can be constructed. This map reveals the energy barriers between different conformers and helps to understand the molecule's flexibility and the likelihood of adopting specific shapes.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for structure verification. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed. researchgate.net These predicted shifts help in the assignment of signals in experimental NMR spectra.

Similarly, the vibrational frequencies corresponding to the different modes of vibration within the molecule can be calculated. researchgate.net These theoretical frequencies are often compared with experimental Infrared (IR) and Raman spectra to aid in the interpretation of the spectral data and to confirm the molecule's structure.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | Phenyl rings | 3100 - 3000 |

| C=C stretch (alkene) | Ethenyl bridge | 1650 - 1600 |

| C=C stretch (aromatic) | Phenyl rings | 1600 - 1450 |

| C-Cl stretch | Chloro group | 800 - 600 |

Note: These are approximate ranges based on typical computational results for similar structures.

Reaction Mechanism Modeling and Transition State Analysis for this compound Transformations

Theoretical calculations are invaluable for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential reaction pathways, it is possible to identify the transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing insight into the reaction rate. For instance, in a substitution reaction where the chlorine atom is replaced, computational modeling can elucidate whether the reaction proceeds through an SN1 or SN2-type mechanism. smolecule.comnih.gov

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound. smolecule.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and conformational changes over time. This approach is particularly useful for understanding how the molecule behaves in different environments, such as in a solvent or interacting with other molecules. MD simulations can reveal information about the flexibility of the molecule, its diffusion characteristics, and the dynamics of its interactions with its surroundings.

Applications and Emerging Research Avenues of 1 Chloro 3 2 Phenylethenyl Benzene As a Chemical Building Block

Precursor in the Synthesis of Advanced Organic Materials

The unique combination of a polymerizable vinyl group and a functionalizable chloro substituent makes 1-chloro-3-(2-phenylethenyl)benzene a significant precursor in the development of advanced organic materials.

Monomer in Polymer Chemistry for Specialty Polymers

The presence of the ethenyl (vinyl) group in this compound allows it to act as a monomer in polymerization reactions. Its incorporation into polymer chains can impart specific properties, such as photo-responsiveness and altered solubility. The stilbene (B7821643) unit within the monomer can undergo reversible trans-cis isomerization upon exposure to light, leading to macroscopic changes in the polymer's shape, viscosity, or other physical properties. rsc.org This makes it a candidate for the synthesis of "smart" polymers that can respond to external stimuli.

Furthermore, the chloro group can be retained as a pendant functional group on the polymer chain, allowing for post-polymerization modification. This enables the tuning of the polymer's properties or the attachment of other functional molecules. For instance, the chloro group can be substituted to introduce hydrophilic or hydrophobic side chains, altering the polymer's solubility and self-assembly behavior.

Intermediate for Optoelectronic and Functional Material Development

Stilbene and its derivatives are known for their fluorescent properties and are used in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. researchgate.net this compound can serve as a key intermediate in the synthesis of such materials. The chloro-substituent offers a site for synthetic elaboration, for example, through palladium-catalyzed cross-coupling reactions, to introduce various functional groups that can tune the photophysical properties of the molecule. rsc.org

The stilbene core provides the fundamental chromophore, and by modifying the substitution pattern on the aromatic rings, researchers can control the emission color, quantum yield, and charge-transport properties of the resulting materials. The ability to systematically modify the structure of this compound makes it a valuable platform for creating a library of compounds for screening in optoelectronic applications.

Building Block for Dendrimers and Supramolecular Structures

Dendrimers are highly branched, well-defined macromolecules with a central core. Stilbene derivatives are often used as the core or as branching units in dendrimers due to their rigid and defined geometry. illinois.edu The photoisomerizable nature of the stilbene unit can be used to create dendrimers whose shape and properties can be controlled by light. nih.gov this compound can be employed as a building block in the convergent or divergent synthesis of such dendrimers.

In supramolecular chemistry, non-covalent interactions are used to construct large, ordered assemblies. The planar and aromatic nature of the stilbene core in this compound facilitates π-π stacking interactions, which are crucial for the self-assembly of supramolecular structures. illinois.eduillinois.edu The chloro group can also participate in halogen bonding, another type of non-covalent interaction that can direct the formation of specific supramolecular architectures. The ability to form photo-responsive supramolecular systems is a significant area of research with potential applications in drug delivery and smart materials. researchgate.net

Role in Complex Organic Synthesis and Natural Product Analog Development

The reactivity of both the chloro and the ethenyl groups makes this compound a versatile substrate in complex organic synthesis. The chloro group is a classic handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. rsc.orgnih.gov These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of more elaborate molecular frameworks.

Many natural products, such as resveratrol (B1683913) and combretastatin, possess a stilbene core and exhibit significant biological activity. nih.gov Synthetic analogs of these natural products are often prepared to improve their efficacy or to study their mechanism of action. This compound can serve as a starting material for the synthesis of such analogs, where the chloro group allows for the introduction of various substituents found in the natural products or novel functional groups. researchgate.netresearchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl-substituted stilbenes |

| Heck Coupling | Alkene, Pd catalyst, base | Di-alkenyl substituted benzenes |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted stilbenes |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted stilbenes |

Development of Novel Organic Reagents and Catalysts derived from this compound

While less common, stilbene derivatives can be incorporated into the structure of organic reagents and ligands for catalysis. The chloro group in this compound can be converted into other functional groups that can act as coordinating sites for metal catalysts. For example, it can be transformed into a phosphine (B1218219) group via reaction with a phosphinating agent, or into an N-heterocyclic carbene (NHC) precursor.

The resulting stilbene-based ligands could offer unique steric and electronic properties to a metal center, potentially leading to novel catalytic activity or selectivity. The extended π-system of the stilbene backbone could also play a role in modulating the electronic properties of the catalyst. The development of such catalysts is an emerging area of research, with potential applications in various organic transformations. acs.orgnih.gov

Photochemical Reactivity and Potential Photo-responsive Applications

The most prominent feature of the stilbene core in this compound is its photochemical reactivity. Upon irradiation with UV light, the trans isomer can be converted to the cis isomer. nih.gov This photoisomerization is a reversible process, with the cis isomer often reverting to the more stable trans isomer upon heating or irradiation at a different wavelength. This reversible switching of geometry is the basis for its use in molecular switches, photo-responsive materials, and photopharmacology. researchgate.netrsc.org

In addition to isomerization, stilbenes can undergo an irreversible photocyclization reaction upon irradiation in the presence of an oxidizing agent to form phenanthrene (B1679779) derivatives. This reaction provides a synthetic route to this important class of polycyclic aromatic hydrocarbons. The specific substitution pattern on the stilbene can influence the efficiency and regioselectivity of this cyclization.

Table 2: Photochemical Properties and Applications of the Stilbene Core

| Photochemical Process | Stimulus | Outcome | Potential Application |

|---|---|---|---|

| trans-cis Isomerization | UV Light | Change in molecular geometry and properties | Molecular switches, photo-responsive polymers, photopharmacology |

| cis-trans Isomerization | Heat or Visible Light | Reversion to the more stable isomer | Reversible switching systems |

Future Research Directions and Sustainable Methodologies in 1 Chloro 3 2 Phenylethenyl Benzene Chemistry

Green Chemistry Approaches for Synthesis

Traditional methods for stilbene (B7821643) synthesis often rely on harsh reagents and organic solvents. nih.gov In contrast, green chemistry approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous substances.

Solvent-Free and Aqueous Media Synthesis:

The development of solvent-free reaction conditions represents a significant step towards greener synthesis. researchgate.net For stilbene synthesis, methods like the solvent-free Arbusov reaction followed by a Horner-Wadsworth-Emmons reaction have shown promise, offering high E-selectivity and good yields. nih.gov

Aqueous media synthesis provides an attractive alternative to volatile organic solvents. beilstein-journals.orgnih.gov The Mizoroki-Heck coupling reaction, a key method for forming the stilbene core, has been successfully performed in aqueous ethanol (B145695) under microwave irradiation using a palladium nanocatalyst. beilstein-journals.orgnih.gov This approach offers operational simplicity, high efficiency, and straightforward product work-up. beilstein-journals.org

Photocatalysis:

Photocatalysis offers a powerful tool for driving chemical reactions using light, often under mild conditions. acs.org The photocyclization of stilbene derivatives to form phenanthrenes is a well-established photochemical reaction. beilstein-journals.orgnih.gov This process involves the photoisomerization of the E-stilbene to the reactive Z-isomer, followed by cyclization and oxidation. beilstein-journals.org While direct photocatalytic synthesis of 1-Chloro-3-(2-phenylethenyl)benzene is an area for further exploration, the principles of photocatalysis are highly relevant to the broader field of stilbene chemistry.

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise process, offers numerous advantages for chemical synthesis. These include enhanced safety, improved heat and mass transfer, and the potential for straightforward scaling-up. scienceopen.com

The application of flow chemistry to stilbene synthesis has been demonstrated in the context of photocyclization reactions. beilstein-journals.orgscienceopen.com Continuous flow processes have been developed for the oxidative photocyclization of stilbene derivatives, enabling the scalable synthesis of functionalized phenanthrenes in good yields. beilstein-journals.orgscienceopen.com This technology allows for precise control over reaction parameters such as residence time and temperature, leading to cleaner reactions and higher efficiency compared to batch processes. scienceopen.comresearchgate.net For instance, the regioselective synthesis of α-functional stilbenes has been achieved by precisely controlling the rapid cis-trans isomerization in flow microreactors. acs.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yields

The development of highly active and selective catalysts is crucial for optimizing the synthesis of this compound. The Mizoroki-Heck reaction is a cornerstone of stilbene synthesis, and much research has focused on improving its efficiency. researchgate.netmdpi.com

Palladium-based catalysts are widely used, with efforts directed towards developing systems that are stable, reusable, and effective at low catalyst loadings. researchgate.net The use of electron-donating ligands, such as N-heterocyclic carbenes and phosphines, can enhance the activity, selectivity, and stability of palladium catalysts. mdpi.com For instance, bulky, electron-rich phosphines have been shown to be effective in carbonylative Heck reactions. rsc.org Additionally, palladium nanoparticles have emerged as effective precatalysts for Heck coupling reactions. mdpi.com

Beyond palladium, other transition metals are being explored for stilbene synthesis. Rhodium-catalyzed aerobic alkenylation of arenes via C-H activation presents an alternative route to stilbene derivatives. acs.org The development of heterogeneous catalysts, where the catalyst is supported on a solid material, is also a key area of research, as it simplifies catalyst recovery and reuse. researchgate.net

Advanced Functionalization and Late-Stage Diversification Strategies

The ability to introduce new functional groups into the this compound scaffold at a late stage of the synthesis is highly valuable for creating a diverse range of derivatives for various applications. nih.govresearchgate.net This approach, known as late-stage functionalization, avoids the need to synthesize each new derivative from scratch. nih.gov

Recent advances in synthetic methodology have provided powerful tools for site-selective functionalization of complex molecules. nih.govresearchgate.net These include C-H activation/functionalization, which allows for the direct modification of otherwise inert carbon-hydrogen bonds. researchgate.net For stilbene derivatives, this could involve, for example, the introduction of additional substituents on the phenyl rings to modulate their electronic or steric properties. The further functionalization of stilbene derivatives has been demonstrated, showcasing the potential for creating novel molecular architectures. researchgate.netresearchgate.net

Integration with Data Science and Artificial Intelligence for Reaction Discovery and Optimization

For reactions like the Heck reaction, computational tools such as Density Functional Theory (DFT) calculations and machine learning models are being used to understand reaction mechanisms and predict outcomes. numberanalytics.com For example, ML models have been developed to predict the enantioselectivity of asymmetric Heck reactions with a high degree of accuracy. nih.govresearchgate.net This predictive power can significantly accelerate the discovery and optimization of catalytic systems for the synthesis of this compound. numberanalytics.com

Q & A

What are the recommended synthetic routes for 1-Chloro-3-(2-phenylethenyl)benzene, and how can reaction efficiency be optimized?

Answer:

The primary method involves Sonogashira coupling between 1-chloro-3-iodobenzene and phenylacetylene using a palladium catalyst (e.g., Pd(PPh₃)₄) with a copper(I) co-catalyst. Key optimization parameters include:

- Ligand selection : Bulky ligands improve catalytic activity.

- Solvent choice : Use polar aprotic solvents like DMF or THF under inert conditions.

- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation.

Validate purity via HPLC and track reaction progress with TLC .

What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ethynyl linkage.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₄H₉Cl, MW 212.67).

- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtained .

- HPLC-PDA : Ensure >95% purity by monitoring UV absorption profiles.

How can researchers evaluate the biological activity of this compound in vitro?

Answer:

- Cytotoxicity Assays : MTT or resazurin-based assays against cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme Inhibition Studies : Screen against kinases or proteases using fluorogenic substrates.

- Molecular Docking : Predict binding affinity to target proteins (e.g., using MOE or AutoDock) .

What strategies resolve contradictions in reported reaction yields for synthesizing this compound?

Answer:

- Reproducibility Checks : Replicate conditions (catalyst loading, solvent purity, inert atmosphere).

- Side-Product Analysis : Use GC-MS or LC-MS to identify byproducts (e.g., homocoupling of alkynes).

- Computational Modeling : DFT calculations to explore competing reaction pathways .

What computational methods model the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution (software: Gaussian, ORCA).

- Molecular Dynamics (MD) : Simulate solvent interactions and conformational stability .

How should this compound be handled to ensure stability during storage?

Answer:

- Storage Conditions : Protect from light in amber vials under argon at 4°C.

- Stabilizers : Add radical inhibitors (e.g., BHT) if degradation via radical pathways is observed.

- Purity Monitoring : Regular HPLC checks to detect decomposition .

What are the environmental impact assessment protocols for this compound?

Answer:

- Biodegradability : Follow OECD 301 guidelines (e.g., closed bottle test).

- Aquatic Toxicity : Assess using Daphnia magna or algae growth inhibition assays.

- EPA Guidelines : Reference DSSTox entries for hazard classification (e.g., DTXSID series) .

What advanced techniques determine regioselectivity in electrophilic substitutions of derivatives?

Answer:

- Directing Group Analysis : Use NOE NMR to study steric/electronic effects of substituents.

- Kinetic Isotope Effects (KIE) : Track isotopic labeling (e.g., deuterium) in substitution reactions.

- Computational Predictions : Map electrostatic potential surfaces to predict reactive sites .

How can photophysical properties be characterized for material science applications?

Answer:

- UV-Vis Spectroscopy : Measure absorption maxima (λₐᵦₛ) and molar extinction coefficients.

- Fluorescence Quantum Yield : Compare emission intensity to standard references (e.g., quinine sulfate).

- Solvatochromism Studies : Evaluate solvent polarity effects on emission profiles .

What are the challenges in scaling up synthesis for research quantities?

Answer:

- Exothermicity Management : Use jacketed reactors with temperature control to prevent runaway reactions.

- Purification : Replace column chromatography with recrystallization (solvent: hexane/ethyl acetate).

- Catalyst Recovery : Implement Pd scavengers (e.g., silica-thiol) to reduce metal contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.